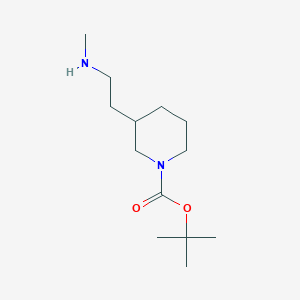
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate is an organic compound widely used in organic synthesis. It is a white crystalline solid with good solubility in common organic solvents and exhibits weak alkaline properties . This compound is often employed as a catalyst, ligand, or intermediate in the synthesis of various organic compounds, including natural products, pharmaceuticals, and pesticides .
Métodos De Preparación
The preparation of tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with tert-butyl carbonate under basic conditions . This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic applications . In medicine, it is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients . Additionally, it finds applications in the industry as a catalyst or ligand in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within the cell. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate and tert-butyl 3-(((2-morpholinoethyl)amino)methyl)piperidine-1-carboxylate . These compounds share similar structural features but may exhibit different chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-5-6-11(10-15)7-8-14-4/h11,14H,5-10H2,1-4H3 |
Clave InChI |
UCAQXFPIQMJRAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


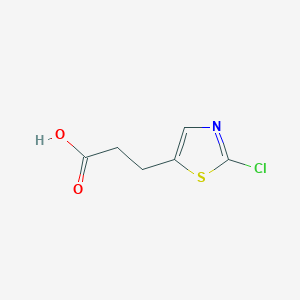
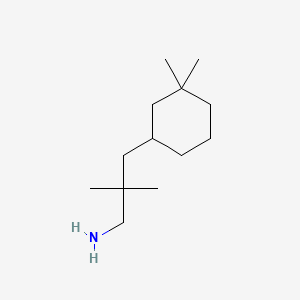

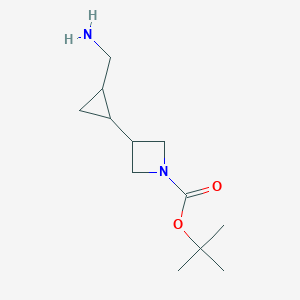


![Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15312377.png)

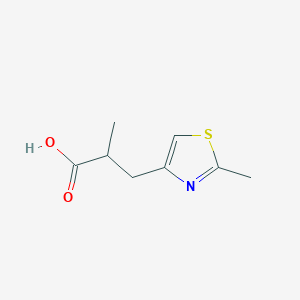
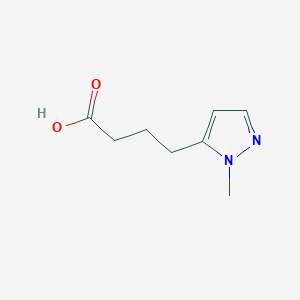
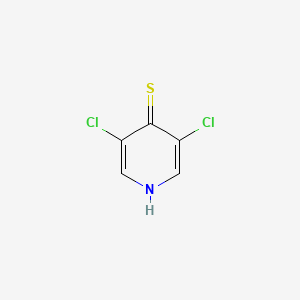
![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
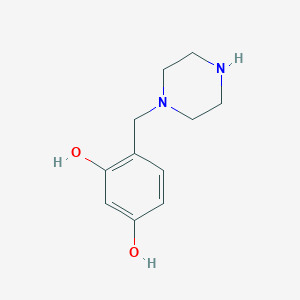
![2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15312436.png)
